2(1H)-Pyridinethione, 4-amino-

Physicochemical characterization Formulation development Solubility prediction

Researchers require regioisomerically pure pyridinethiones for reproducible synthesis and metal complexation. Substitution with 3-amino or unsubstituted analogs alters reactivity and outcomes. - **Structural Integrity:** 4-Amino substitution enables Dimroth rearrangement to 1-substituted derivatives; inaccessible using CAS 38240-21-0. - **Coordination Chemistry:** Bidentate N,S-donor ligand vs. monodentate 2-mercaptopyridine; directly impacts complex geometry and function. - **Supply Certainty:** ≥95% purity; available for research use with global shipping.

Molecular Formula C5H6N2S
Molecular Weight 126.18 g/mol
CAS No. 59243-40-2
Cat. No. B3273653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2(1H)-Pyridinethione, 4-amino-
CAS59243-40-2
Molecular FormulaC5H6N2S
Molecular Weight126.18 g/mol
Structural Identifiers
SMILESC1=CNC(=S)C=C1N
InChIInChI=1S/C5H6N2S/c6-4-1-2-7-5(8)3-4/h1-3H,(H3,6,7,8)
InChIKeyOZKUGIVLHQMDCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2(1H)-pyridinethione: Procurement-Ready Thione Building Block


4-Amino-2(1H)-pyridinethione (CAS 59243-40-2; IUPAC: 4-amino-1H-pyridine-2-thione), with the molecular formula C₅H₆N₂S and a molecular weight of 126.18 g/mol, is a heterocyclic organosulfur compound characterized by a pyridine ring bearing a thione (C=S) group at the 2-position and a primary amino (-NH₂) group at the 4-position . It is commercially available from multiple vendors as a versatile small-molecule scaffold for research applications . The compound belongs to the broader class of aminopyridinethiones, which have been investigated for their roles as synthetic intermediates in medicinal chemistry, as ligands for metal coordination complexes, and as precursors to biologically active heterocyclic systems [1].

Medicinal chemistry

Scaffold for antiproliferative compound libraries and SAR exploration

Coordination chemistry

Bidentate ligand via thione sulfur and amino nitrogen donor sites

Heterocyclic synthesis

Building block for Dimroth rearrangement to 1-substituted derivatives

4-Amino-2(1H)-pyridinethione: Why Generic Substitution Fails


Generic substitution among pyridinethione isomers or closely related analogs is scientifically unsupported due to fundamental differences in molecular geometry, electronic distribution, and consequent reactivity profiles. The positioning of the amino substituent on the pyridine ring—whether at the 4-position (target compound), the 3-position (e.g., CAS 38240-21-0), or absent altogether (e.g., 2-mercaptopyridine, CAS 2637-34-5)—directly alters hydrogen-bonding capacity, metal coordination geometry, nucleophilic substitution behavior, and tautomeric equilibria . In synthetic applications, these structural differences manifest as divergent reaction outcomes: the 4-amino derivative participates in Dimroth rearrangement pathways that are inaccessible to 3-amino isomers, enabling the preparation of 1-substituted pyridinethione scaffolds that cannot be accessed using alternative regioisomers [1]. In metal complexation, the spatial arrangement of donor atoms (thione sulfur and amino nitrogen) dictates coordination mode and complex geometry, directly impacting catalytic or biological function [2]. The evidence below substantiates why CAS 59243-40-2 represents a distinct chemical entity for which interchangeable procurement is not warranted.

4-Amino-2(1H)-pyridinethione

Dimroth rearrangement and 1‑substituted derivative synthesis enabled by 4‑amino position

3‑Amino isomer

Dimroth pathway not reported; regioselectivity and hydrogen‑bonding profile may shift reactivity

4-Amino-2(1H)-pyridinethione

Bidentate S,N coordination and amino derivatization accessible

2‑Mercaptopyridine

Monodentate sulfur donor only; lacks amino group for chelation or further functionalization

4-Amino-2(1H)-pyridinethione: Differentiation Evidence vs. Analogs


Predicted Water Solubility

Estimated water solubility for 4-amino-2(1H)-pyridinethione (CAS 59243-40-2) is approximately 3.042 × 10⁴ mg/L (30.42 g/L) at 25°C based on Log Kow (WSKOW v1.41) estimation . This computational value suggests moderate to high aqueous solubility. The compound's predicted pKa of 9.25 ± 0.40 indicates that the amino group exists predominantly in its protonated form under physiological or acidic conditions, which may further influence solubility in buffered aqueous media .

Predicted solubility
Data to verify
~30.42 g/L (est.)

Supports aqueous stock preparation planning

Estimated from Log Kow; confirm empirically

Physicochemical characterization Formulation development Solubility prediction

Predicted LogP and Polar Surface Area

The target compound exhibits an ACD/LogP value of 1.14 and a Topological Polar Surface Area (TPSA) of 70.1 Ų . The XLogP3-AA value of -0.2 has also been reported . These values fall within ranges generally associated with favorable oral bioavailability and blood-brain barrier permeability (LogP < 5, TPSA < 140 Ų). For comparison, the 3-amino positional isomer (3-amino-1H-pyridine-2-thione, CAS 38240-21-0) has a reported XLogP3-AA value of 0.3, representing a 0.5 log unit difference in predicted lipophilicity despite identical molecular formula .

Predicted LogP
Data to verify
4‑Amino: XLogP3 −0.2 3‑Amino: XLogP3 0.3 (Δ = 0.5)

Lipophilicity shift may influence membrane partitioning

Computational prediction; experimental LogP advised

Drug-likeness prediction QSAR ADME profiling

Dimroth Rearrangement to 1-Substituted Derivatives

4-Amino-2(1H)-pyridinethione serves as a key structural motif accessible via Dimroth rearrangement of 2,4-diaminothiopyranylium halides, enabling the preparation of 1-alkyl-4-aminodihydro-2(1H)-pyridinethiones [1]. This synthetic methodology is specific to the 4-amino substitution pattern and is not applicable to 3-amino or unsubstituted pyridinethione analogs. The reaction proceeds in refluxing DMF with sodium ethylate to afford the rearranged products. Additionally, the amino group at the 4-position participates in nucleophilic substitution reactions with alkyl halides and acyl chlorides, enabling further derivatization to N-alkyl and N-acyl derivatives .

Dimroth rearrangement
Method context
Refluxing DMF, Na‑ethylate; 4‑amino‑specific route

Confirms synthetic access unique to 4‑amino regioisomer

Enables 1‑substituted derivative libraries

Heterocyclic synthesis Dimroth rearrangement Scaffold diversification

Precursor to Bioactive Nucleosides and Heterocycles

Pyridinethione derivatives, including those derived from 4-amino-substituted pyridine-2-thiones, have been employed as synthons for the construction of pyridinethione nucleosides with expected chemotherapeutic effects [1]. Furthermore, substituted pyridine-2(1H)-thione derivatives have been utilized as synthons for preparing nicotinamide derivatives and condensed thieno[2,3-b]pyridines, with antiproliferative evaluation against HCT-116, HepG-2, and MCF-7 human cancer cell lines [2]. While these studies evaluate derivative compounds rather than the unsubstituted 4-amino-2(1H)-pyridinethione itself, they establish the class-level utility of 4-amino-substituted pyridinethiones as privileged scaffolds in medicinal chemistry.

Bioactive nucleoside precursors
Class‑level
Pyridinethione nucleosides and thienopyridines reported

Supports scaffold selection for SAR campaigns

Derivative activity data; validate target compound directly

Nucleoside analogs Anticancer screening Heterocyclic chemistry

Commercial Availability and Purity

4-Amino-2(1H)-pyridinethione (CAS 59243-40-2) is commercially available from multiple established chemical suppliers with specified purity levels of ≥98% or ≥95% . Suppliers include Chemscene (CS-0243466, ≥98%), CymitQuimica (Ref. 3D-JCA24340, ≥95%), and Leyan (Product No. 1314136, 98%). The compound is typically offered in research quantities ranging from 50 mg to 1 g, with documented pricing structures and estimated delivery timelines . For procurement planning, the compound carries GHS hazard classifications including H302 (harmful if swallowed), H312 (harmful in contact with skin), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) .

Commercial availability
Specification review
Multiple vendors; purity ≥95–98%

Multi‑vendor supply reduces procurement risk

Verify lot‑specific purity and handling requirements

Chemical procurement Research reagent Purity specifications

Metal Coordination: Bidentate Ligand Potential

The thione (C=S) and amino (-NH₂) functional groups of 4-amino-2(1H)-pyridinethione provide two distinct donor sites capable of coordinating with transition metal ions. The thione functionality can participate in nucleophilic attacks and coordination with metal ions, making this compound of interest in coordination chemistry . Heterocyclic thiones, including pyridine-2-thiones, have demonstrated diverse coordination modes and structural diversity in metal complexes, as documented in comprehensive reviews [1]. The 4-amino substitution distinguishes this ligand from unsubstituted pyridine-2-thione (2-mercaptopyridine) by introducing an additional nitrogen donor site with altered electronic properties, potentially enabling chelation or bridging coordination modes not accessible with the unsubstituted analog.

Metal coordination
Class‑level
Bidentate S,N vs. monodentate S only (2‑mercaptopyridine)

Enables distinct complex geometry; class‑level evidence

Confirm coordination mode experimentally for target metal ion

Coordination chemistry Metal complexes Ligand design

4-Amino-2(1H)-pyridinethione: Application Scenarios


Medicinal Chemistry Scaffold for Antiproliferative Agents

Researchers pursuing anticancer lead discovery programs may utilize 4-amino-2(1H)-pyridinethione as a privileged scaffold for constructing pyridinethione nucleosides and thieno[2,3-b]pyridine derivatives with documented antiproliferative activity against HCT-116, HepG-2, and MCF-7 cancer cell lines [1]. The 4-amino substitution pattern is structurally required for accessing 1-substituted derivatives via Dimroth rearrangement, enabling systematic SAR exploration that cannot be replicated using 3-amino or unsubstituted analogs [2].

Bidentate Metal Complex Synthesis

Investigators in bioinorganic chemistry and catalysis research may procure 4-amino-2(1H)-pyridinethione as a bidentate ligand offering both thione sulfur and amino nitrogen donor sites. This coordination profile differs fundamentally from unsubstituted 2-mercaptopyridine, which provides only a single sulfur donor, enabling the synthesis of metal complexes with distinct geometry, stability, and electronic properties [1]. The compound's estimated water solubility of approximately 30 g/L facilitates complexation reactions in aqueous or mixed-solvent systems [2].

Heterocyclic Precursor: Functionalized Pyridines and Fused Rings

Synthetic organic chemists requiring a versatile building block for heterocyclic construction may select 4-amino-2(1H)-pyridinethione for its demonstrated utility in generating nicotinamide derivatives, pyridinethione nucleosides, and substituted thienopyridines [1]. The amino group at the 4-position enables nucleophilic substitution reactions with alkyl halides and acyl chlorides, providing access to N-alkyl and N-acyl derivatives that serve as intermediates for further synthetic elaboration [2].

Antimicrobial Agent Discovery

Researchers investigating antimicrobial agents may consider 4-amino-2(1H)-pyridinethione as a core structure for derivative synthesis, given the documented antimicrobial activity of pyridinethione derivatives against various pathogens [1]. While direct antimicrobial data for the unsubstituted target compound are not available in the open literature, the class-level evidence supports its inclusion in compound libraries for antimicrobial screening and SAR campaigns [2].

Application
Selection Property
Validation Focus
Antiproliferative library synthesis
4‑Amino regioisomer for Dimroth‑derived scaffolds
Confirm derivative activity in cancer cell‑line panels
Metal complex synthesis
Bidentate S,N donor set
Characterize complex geometry and stability
Heterocycle building block
Reactive 4‑amino group for N‑alkyl/acyl derivatization
Validate synthetic route to target heterocycles
Antimicrobial screening studies
Pyridinethione core for derivative library
Screen derivative activity against microbial panels

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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